2-Amino-3-cyclopropoxyisonicotinic acid
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Overview
Description
2-Amino-3-cyclopropoxyisonicotinic acid is a unique organic compound that features an amino group, a cyclopropoxy group, and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyclopropoxyisonicotinic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of 3-isonicotinic acid derivatives followed by amination. The reaction typically requires a cyclopropanating agent such as diazomethane or a cyclopropyl halide in the presence of a base. The subsequent amination step can be carried out using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyclopropoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and cyclopropoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-3-cyclopropoxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopropoxyisonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methoxyisonicotinic acid
- 2-Amino-3-ethoxyisonicotinic acid
- 2-Amino-3-propoxyisonicotinic acid
Uniqueness
2-Amino-3-cyclopropoxyisonicotinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-amino-3-cyclopropyloxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c10-8-7(14-5-1-2-5)6(9(12)13)3-4-11-8/h3-5H,1-2H2,(H2,10,11)(H,12,13) |
InChI Key |
JGYAUROOKQEAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2N)C(=O)O |
Origin of Product |
United States |
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